molecular formula C10H12F3N3O2 B7582403 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone

Numéro de catalogue B7582403
Poids moléculaire: 263.22 g/mol
Clé InChI: XDFIEDQSUJAUIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone, also known as AZD-9668, is a small molecule inhibitor that targets neutrophil elastase (NE). NE is an enzyme that plays a key role in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory diseases. AZD-9668 has been studied extensively for its potential therapeutic applications in COPD and other inflammatory diseases.

Mécanisme D'action

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a selective inhibitor of NE, which is an enzyme that plays a key role in the pathogenesis of COPD and other inflammatory diseases. NE is released by neutrophils, which are immune cells that are involved in the inflammatory response. NE breaks down elastin, a key component of lung tissue, leading to the destruction of lung tissue and the development of COPD. By inhibiting NE, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone reduces inflammation and prevents the destruction of lung tissue.
Biochemical and Physiological Effects
1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce inflammation and improve lung function in animal models of COPD. In clinical trials, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce NE activity in the lungs of patients with COPD, indicating its potential as a therapeutic agent for this disease. 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has also been studied for its potential therapeutic applications in other inflammatory diseases, such as cystic fibrosis and bronchiectasis.

Avantages Et Limitations Des Expériences En Laboratoire

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for NE, which makes it a useful tool for studying the role of NE in inflammation and disease. However, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has some limitations for lab experiments. It is not a specific inhibitor of NE and can also inhibit other proteases, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications in COPD and other inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on other proteases and its interactions with other molecules in the inflammatory pathway. Additionally, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone could be used as a tool to study the role of NE in other diseases and biological processes. Overall, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has the potential to be a valuable therapeutic agent and research tool for the study of inflammation and disease.

Méthodes De Synthèse

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone was first synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves several steps, including the reaction of 3-(trifluoromethyl)pyrazole with 2-bromoethanone, followed by the reaction of the resulting compound with 3-aminomethylazetidine. The final product is obtained after several purification steps.

Applications De Recherche Scientifique

1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been extensively studied for its potential therapeutic applications in COPD and other inflammatory diseases. In preclinical studies, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce inflammation and improve lung function in animal models of COPD. In clinical trials, 1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone has been shown to reduce NE activity in the lungs of patients with COPD, indicating its potential as a therapeutic agent for this disease.

Propriétés

IUPAC Name

1-[3-(hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-1-2-16(14-8)5-9(18)15-3-7(4-15)6-17/h1-2,7,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFIEDQSUJAUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.